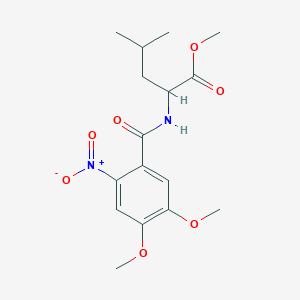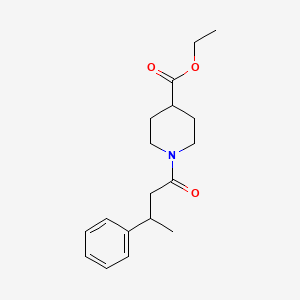![molecular formula C19H22N2O5S B3977837 ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Descripción general
Descripción
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate, also known as MSAB, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. MSAB is a proteasome inhibitor, which means it can prevent the breakdown of proteins in cells.
Mecanismo De Acción
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate works by inhibiting the activity of the proteasome, which is a complex of enzymes that is responsible for breaking down proteins in cells. By preventing the breakdown of proteins, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can induce cell death in cancer cells. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to be particularly effective in inducing apoptosis, which is a type of programmed cell death that is necessary for maintaining healthy tissues.
Biochemical and Physiological Effects
ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in cells. In addition to inducing cell death, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can also inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective proteasome inhibitor, which means that it can be used to study the role of the proteasome in various cellular processes. However, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate. One area of interest is the development of more potent and selective proteasome inhibitors that can be used to treat cancer. Another area of interest is the study of the role of the proteasome in various cellular processes, such as protein quality control and the regulation of gene expression. Additionally, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate may have potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a proteasome inhibitor that can induce cell death in cancer cells by preventing the breakdown of proteins. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to be effective in inhibiting the growth of various types of cancer cells and has a number of biochemical and physiological effects in cells. While ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has a number of advantages for lab experiments, it also has limitations that must be taken into account. There are a number of future directions for research on ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate, including the development of more potent and selective proteasome inhibitors and the study of the role of the proteasome in various cellular processes.
Aplicaciones Científicas De Investigación
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been studied extensively in scientific research due to its potential applications in cancer treatment. Proteasome inhibitors like ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can induce cell death in cancer cells by preventing the breakdown of proteins that are necessary for cell survival. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, prostate cancer, and multiple myeloma.
Propiedades
IUPAC Name |
ethyl 4-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)15-10-12-16(13-11-15)20-18(22)14(2)21(27(3,24)25)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKQBWRHOCXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![2-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3977768.png)

![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)

![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(phenylthio)acetamide](/img/structure/B3977832.png)
![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)
![3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3977854.png)